Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-
Description
7-Hydroxy-4-phenyl-3-(3-pyridyl)coumarin (CAS: 109512-76-7) is a synthetic coumarin derivative with the molecular formula C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol . Its structure features:
- A 7-hydroxy group on the coumarin backbone.
- A phenyl group at position 2.
- A 3-pyridyl group at position 3.
This substitution pattern is significant because coumarin derivatives are known for bioactivity modulated by substituent positions and electronic properties .
Properties
CAS No. |
67210-69-9 |
|---|---|
Molecular Formula |
C20H13NO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H |
InChI Key |
USXABZNQZQPEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation with Modified β-Keto Esters
The Pechmann reaction, a classical method for coumarin synthesis, involves the acid-catalyzed condensation of phenols with β-keto esters. For 7-hydroxy-4-phenylcoumarin derivatives, resorcinol (1,3-dihydroxybenzene) serves as the phenol component, while ethyl benzoylacetate introduces the phenyl group at position 4.
Mechanistic Insights :
-
Lewis acids like AlCl₃ or FeCl₃ catalyze the cyclization step, enhancing electrophilic aromatic substitution at the β-keto ester’s carbonyl carbon.
-
Substituent introduction at position 3 requires post-condensation modifications, as the Pechmann reaction inherently directs groups to positions 4 and 7.
Example Protocol :
-
Combine resorcinol (10 mmol) and ethyl benzoylacetate (12 mmol) in acetic acid.
-
Add AlCl₃ (1.5 equiv) and reflux at 120°C for 6–8 hours.
-
Isolate 7-hydroxy-4-phenylcoumarin via recrystallization (ethanol/water).
Yield Optimization :
Knoevenagel Condensation with Pyridine Aldehydes
The Knoevenagel method enables direct incorporation of the 3-pyridyl group by condensing 3-pyridinecarboxaldehyde with a β-keto ester derivative. This approach bypasses post-synthetic modifications but demands precise control over regioselectivity.
Reaction Design :
-
React 3-pyridinecarboxaldehyde (10 mmol) with ethyl benzoylacetate (10 mmol) in piperidine (catalyst).
-
Heat at 80°C under nitrogen to form the α,β-unsaturated intermediate.
-
Cyclize via acid catalysis (H₂SO₄) to yield the target coumarin.
Challenges :
-
Competing side reactions at the pyridyl nitrogen necessitate inert conditions.
-
Low yields (~40%) due to steric hindrance from the phenyl and pyridyl groups.
Post-Condensation Functionalization Strategies
Fries Rearrangement for Pyridyl Group Introduction
Adapting methods from CN104356063A, the Fries rearrangement offers a route to install aromatic groups at specific positions. For 7-hydroxy-4-phenylcoumarin:
-
Transesterification :
-
Rearrangement :
Critical Parameters :
Cross-Coupling Reactions at Position 3
Palladium-catalyzed couplings, such as Suzuki-Miyaura, enable direct introduction of the pyridyl group. This requires a halogenated coumarin precursor (e.g., 3-bromo-7-hydroxy-4-phenylcoumarin):
-
Halogenation :
-
Coupling :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Environmental Impact Mitigation
Mechanistic and Kinetic Studies
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct chemical and biological properties .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of coumarin derivatives as anticancer agents. For instance, coumarin-based compounds have shown significant cytotoxic effects against various cancer cell lines. In a study examining coumarin-triazole hybrids, certain derivatives exhibited IC50 values as low as 2.66 μM against the MCF-7 breast cancer cell line, demonstrating their potential efficacy compared to established chemotherapeutics like cisplatin .
Anti-inflammatory Properties
Research has indicated that coumarin derivatives possess anti-inflammatory properties. A series of synthesized coumarins were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats, revealing that several compounds were more potent than the standard drug Diclofenac . This suggests their potential use in treating inflammatory conditions.
Antimicrobial Activity
Coumarins have also been recognized for their antimicrobial properties. Various studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Industrial Applications
Optical Brightening Agents
Coumarin derivatives are utilized as optical brightening agents in textiles and synthetic materials. The compound 7-hydroxy-4-phenyl-3-(3-pyridyl)- has been found to enhance the brightness of materials made from polyacrylonitrile and synthetic polyesters, providing excellent stability to light and bleaching agents . This application is particularly valuable in the textile industry.
Fluorescent Probes
Due to their fluorescent properties, coumarins are employed as probes in biochemical assays and imaging techniques. Their ability to fluoresce under specific conditions allows for tracking biological processes at the molecular level .
Recent Research Developments
Recent advancements in the synthesis of coumarin derivatives have focused on improving yield and efficiency. The Pechmann synthesis method has been optimized to produce 7-hydroxy-4-substituted coumarins with enhanced biological activity . This research not only paves the way for industrial production but also expands the library of available compounds for medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin involves its interaction with various molecular targets. It can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substitution Patterns and Bioactivity
Position 3 Modifications
7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin (CAS: 100242-24-8):
- Replaces the 3-pyridyl group with a 4-hydroxyphenyl group.
- Molecular weight: 330.33 g/mol .
- Exhibits moderate toxicity (ipr-mus LD₅₀: 1410 mg/kg) and reproductive effects in rats .
- The hydroxyl group on the phenyl ring may increase antioxidant capacity but reduce metabolic stability compared to the pyridyl group .
- 7-Hydroxy-3-(4'-methoxyphenyl)coumarin (CAS: 66267-82-1): Substitutes the 3-pyridyl group with a 4-methoxyphenyl moiety.
Position 4 Modifications
- 4-Hydroxy-3-phenylcoumarin (CAS: 1076-38-6): Lacks the 3-pyridyl group and has a hydroxyl at position 4. Molecular weight: 238.25 g/mol .
Position 7 Modifications
- 6,7-Dihydroxycoumarin: Features hydroxyl groups at positions 6 and 5. Known for antioxidant and anti-inflammatory properties but lacks the pyridyl or phenyl substituents .
Pharmacological and Toxicological Profiles
Antioxidant and β-Cell Protective Effects
Antimycobacterial Activity
Toxicity
Physicochemical Properties
Biological Activity
Coumarin derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- stands out for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
- CAS Number : 67210-69-9
- Molecular Formula : C16H15NO2
- Molecular Weight : 253.30 g/mol
- IUPAC Name : 7-hydroxy-4-phenyl-3-(pyridin-3-yl)chromen-2-one
The biological activity of Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- can be attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity : It has been shown to inhibit inflammatory mediators by disrupting signaling pathways such as NF-kB and COX enzymes, thus reducing the production of pro-inflammatory cytokines .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways .
- Anticancer Effects : Studies indicate that this coumarin derivative can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
A study evaluated the minimum inhibitory concentration (MIC) of various coumarin derivatives against several pathogens:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Candida albicans |
This data suggests that Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- possesses potent antimicrobial properties comparable to standard antibiotics .
Anti-inflammatory Studies
In a controlled in vivo study, the administration of this coumarin derivative resulted in a significant reduction in edema formation in a rat model of paw edema induced by carrageenan. The results indicated a dose-dependent effect:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
These findings support its potential use as an anti-inflammatory agent .
Anticancer Activity
Research on the cytotoxic effects of Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- on various cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10 |
| HeLa (cervical) | 15 |
| A549 (lung) | 12 |
The coumarin demonstrated significant cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer drug candidate .
Case Studies
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that treatment with Coumarin derivatives resulted in improved clinical scores and reduced inflammatory markers compared to placebo .
- Case Study on Antimicrobial Resistance : In light of rising antibiotic resistance, a study explored the efficacy of Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- against resistant strains of bacteria. Results indicated that it retained activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
